1-({[1-(propan-2-yl)-1H-benzimidazol-2-yl]amino}methyl)naphthalen-2-ol
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Overview
Description
1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL is a complex organic compound that belongs to the class of Betti bases. These compounds are known for their diverse biological activities and are synthesized through multicomponent reactions. The compound features a naphthalen-2-ol moiety linked to a benzodiazole structure via an aminomethyl group, making it a unique and versatile molecule in medicinal chemistry .
Preparation Methods
The synthesis of 1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL typically involves a one-pot multicomponent reaction. This method includes the reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid as a catalyst. The reaction is carried out at temperatures ranging from 70°C to 80°C for about one hour . This method is advantageous due to its high yield, short reaction time, and cost efficiency.
Chemical Reactions Analysis
1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL has a wide range of scientific research applications:
Mechanism of Action
The biological activity of 1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL is primarily due to its ability to inhibit DNA gyrase. This enzyme is crucial for the supercoiling of bacterial DNA, and its inhibition leads to the disruption of bacterial replication and cell division. The compound binds to the active site of DNA gyrase, preventing the enzyme from performing its function .
Comparison with Similar Compounds
1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL can be compared to other Betti bases and thiazole derivatives:
Thiazole Derivatives: Thiazole-containing compounds are known for their lower toxicity and diverse biological activities, such as anticancer, anti-inflammatory, and antiviral effects.
The uniqueness of 1-({[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)NAPHTHALEN-2-OL lies in its specific structure, which combines the properties of both Betti bases and thiazole derivatives, making it a versatile and potent compound in various scientific fields.
Properties
Molecular Formula |
C21H21N3O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C21H21N3O/c1-14(2)24-19-10-6-5-9-18(19)23-21(24)22-13-17-16-8-4-3-7-15(16)11-12-20(17)25/h3-12,14,25H,13H2,1-2H3,(H,22,23) |
InChI Key |
NWDDDNJZUJVTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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